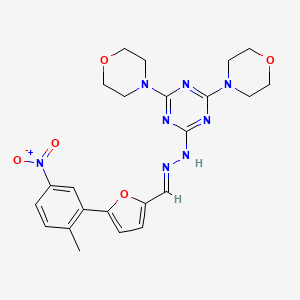![molecular formula C18H20N2O3S B5887796 methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5887796.png)
methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate, also known as MBAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell proliferation and survival. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, the process by which new blood vessels are formed. It has also been shown to modulate the immune system, potentially enhancing the body's ability to fight off infections and diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate is its broad-spectrum activity against cancer cells and microorganisms, making it a potential candidate for the development of new drugs. However, its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. Additionally, its potential toxicity and side effects need to be further evaluated before it can be considered for clinical use.
Direcciones Futuras
There are several future directions for research on methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate, including the development of new synthetic methods to improve its yield and purity, the evaluation of its potential as a drug candidate for the treatment of cancer and infectious diseases, and the exploration of its mechanism of action and potential side effects. Additionally, the development of new derivatives and analogs of this compound may lead to the discovery of even more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising chemical compound with significant potential for scientific research and drug development. Its broad-spectrum activity against cancer cells and microorganisms, as well as its potential to modulate the immune system, make it a valuable candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential toxicity before it can be considered for clinical use.
Métodos De Síntesis
Methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate can be synthesized through a multistep process involving the reaction of 3-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with 4-bromoacetophenone. The final step involves the reaction of the intermediate product with methyl iodide. This synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
Methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
methyl 2-[4-[(3-methoxyphenyl)methylcarbamothioylamino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-22-16-5-3-4-14(10-16)12-19-18(24)20-15-8-6-13(7-9-15)11-17(21)23-2/h3-10H,11-12H2,1-2H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQYUSIMCJCILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=S)NC2=CC=C(C=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5887744.png)
methylene diacetate](/img/structure/B5887748.png)

![N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5887755.png)

![1-[(2-methoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B5887768.png)
![N-(4-{[(2-furylmethyl)(methyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5887771.png)
![ethyl 5-acetyl-4-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5887777.png)


![3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5887793.png)

